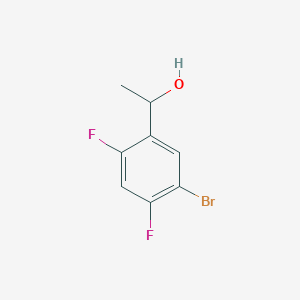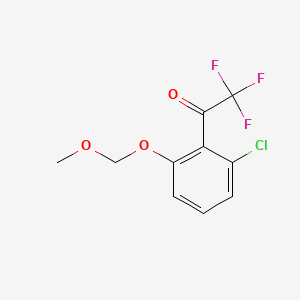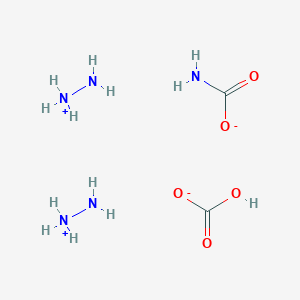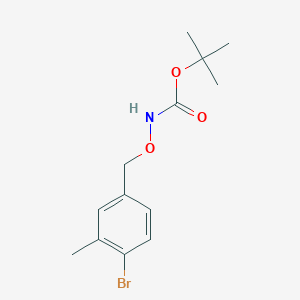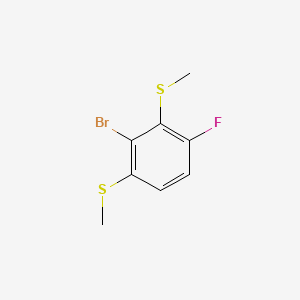
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8BrFS2 and a molecular weight of 267.17 g/mol . This compound features a benzene ring substituted with bromine, fluorine, and two methylsulfane groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) typically involves the bromination and fluorination of a benzene ring followed by the introduction of methylsulfane groups. The specific synthetic route and reaction conditions can vary, but a common method involves:
Methylsulfane Introduction: The addition of methylsulfane groups using methylthiol (CH3SH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methylsulfane groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to remove halogens or reduce the methylsulfane groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Various substituted benzene derivatives
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated compounds, reduced methylsulfane derivatives
Aplicaciones Científicas De Investigación
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluoro-1-methylbenzene
- 5-Bromo-4-fluoro-2-methylaniline
- 2-Fluoro-5-methyl-1,3-phenylene)bis(methylsulfane)
Uniqueness
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with two methylsulfane groups
Propiedades
Fórmula molecular |
C8H8BrFS2 |
|---|---|
Peso molecular |
267.2 g/mol |
Nombre IUPAC |
3-bromo-1-fluoro-2,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8BrFS2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
Clave InChI |
RZNYMOHNYUGJHE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(C=C1)F)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


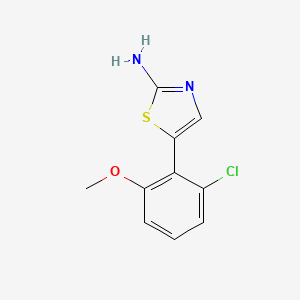
![2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764230.png)
![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)
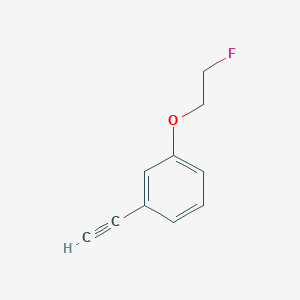
![Ethyl (R)-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B14764249.png)

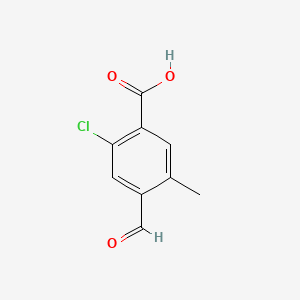
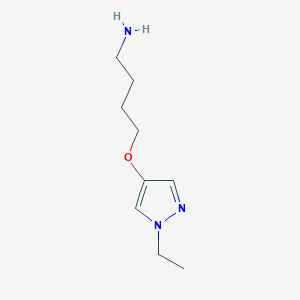

![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)
